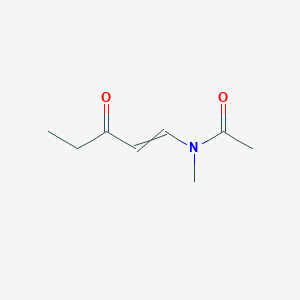
1-Methylethyl cyanoformate
Übersicht
Beschreibung
1-Methylethyl cyanoformate, also known as isopropyl cyanoformate, is an organic compound with the formula C5H7NO2. It is a colorless liquid that is used as a reagent in organic synthesis. This compound is particularly valued for its ability to introduce the cyanoformate group into various substrates, making it a versatile tool in synthetic chemistry.
Vorbereitungsmethoden
1-Methylethyl cyanoformate can be synthesized through several methods. One common laboratory method involves the reaction of isopropyl chloroformate with potassium cyanide in the presence of a phase transfer catalyst such as 18-crown-6 or tetra-n-butylammonium bromide . This reaction typically yields the desired product in good quantities and purity. Industrial production methods may involve similar reactions but are scaled up and optimized for higher efficiency and yield.
Analyse Chemischer Reaktionen
1-Methylethyl cyanoformate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanoformate group is replaced by other nucleophiles.
Addition Reactions: It can react with nucleophiles to form addition products.
Acylation Reactions: It is used in the acylation of enolates to form β-keto esters.
Common reagents used in these reactions include lithium enolates, potassium cyanide, and phase transfer catalysts. The major products formed from these reactions depend on the specific substrates and conditions used but often include β-keto esters and other acylated products.
Wissenschaftliche Forschungsanwendungen
1-Methylethyl cyanoformate has several applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of β-keto esters and other acylated compounds.
Biology: It can be used to modify biomolecules for various studies.
Industry: It is used in the production of various fine chemicals and intermediates.
Wirkmechanismus
The mechanism by which 1-methylethyl cyanoformate exerts its effects involves its role as an electrophilic reagent. It reacts with nucleophiles to form addition or substitution products. The molecular targets and pathways involved depend on the specific reactions and substrates used. For example, in the acylation of enolates, it selectively forms C-acylation products due to its electrophilic nature .
Vergleich Mit ähnlichen Verbindungen
1-Methylethyl cyanoformate can be compared with other cyanoformates such as methyl cyanoformate and ethyl cyanoformate. These compounds share similar reactivity but differ in their alkyl groups, which can influence their physical properties and reactivity. For instance:
Methyl Cyanoformate: Used similarly in acylation reactions but has a different boiling point and solubility profile.
Ethyl Cyanoformate: Also used in acylation and addition reactions but may have different reactivity due to the ethyl group.
These differences highlight the unique properties of this compound, making it a valuable reagent in specific synthetic applications.
Eigenschaften
IUPAC Name |
propan-2-yl cyanoformate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4(2)8-5(7)3-6/h4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLYPIKBTHTPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60320397 | |
| Record name | Propan-2-yl carbonocyanidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60320397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59873-32-4 | |
| Record name | NSC358927 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propan-2-yl carbonocyanidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60320397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)

![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)



![1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole](/img/structure/B14595601.png)
![Tributyl[2-(oxiran-2-YL)ethoxy]stannane](/img/structure/B14595607.png)

![1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14595616.png)

![N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline](/img/structure/B14595620.png)
